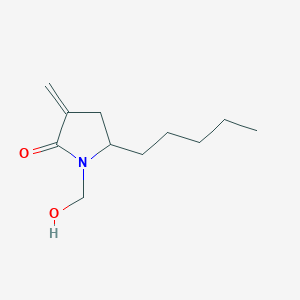
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is a compound that combines organic and inorganic chemistry, featuring both a phenyl group and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate typically involves multiple steps. One common method includes the hydrosilylation of ethyl 10-undecenoate followed by a condensation reaction with poly(methyl silsesquioxane) nanoparticles . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to benzoic acid derivatives, while reduction of the carbonyl group can yield alcohols.
Applications De Recherche Scientifique
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate involves its interaction with various molecular targets. The triethoxysilyl group can form strong bonds with silica surfaces, making it useful in surface modification applications. The phenyl group can interact with biological molecules, potentially influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 11-(triethoxysilyl)undecanoate: Similar in structure but lacks the phenyl group.
2-Oxo-2-phenylethyl acetate: Similar in structure but lacks the triethoxysilyl group.
Uniqueness
2-Oxo-2-phenylethyl 11-(triethoxysilyl)undecanoate is unique due to its combination of organic and inorganic functional groups, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
923294-13-7 |
|---|---|
Formule moléculaire |
C25H42O6Si |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
phenacyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C25H42O6Si/c1-4-29-32(30-5-2,31-6-3)21-17-12-10-8-7-9-11-16-20-25(27)28-22-24(26)23-18-14-13-15-19-23/h13-15,18-19H,4-12,16-17,20-22H2,1-3H3 |
Clé InChI |
LAKLTHQUYZEVCW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
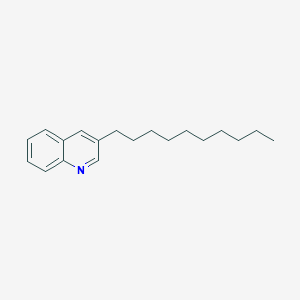
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)


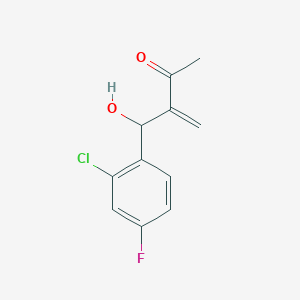
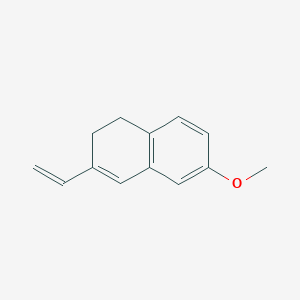
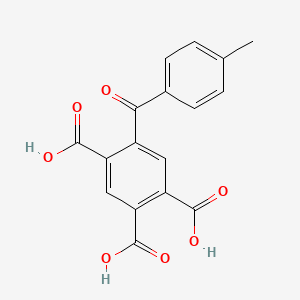
![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)


